Bienvenue dans la boutique en ligne BenchChem!

Lorpiprazole

Pharmacokinetics Half-Life In Vivo Dosing

Lorpiprazole (CAS 108785-69-9, brand name Normarex) is a marketed anxiolytic drug belonging to the phenylpiperazine class. It is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI), a mechanism it shares with trazodone, nefazodone, and etoperidone.

Molecular Formula C21H26F3N5
Molecular Weight 405.5 g/mol
CAS No. 108785-69-9
Cat. No. B1675142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLorpiprazole
CAS108785-69-9
SynonymsLorpiprazole; 
Molecular FormulaC21H26F3N5
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESC1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F
InChIInChI=1S/C21H26F3N5/c22-21(23,24)16-4-2-5-17(13-16)28-11-9-27(10-12-28)8-7-19-25-26-20-18-6-1-3-15(18)14-29(19)20/h2,4-5,13,15,18H,1,3,6-12,14H2/t15-,18-/m1/s1
InChIKeyBNRMWKUVWLKDQJ-CRAIPNDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Lorpiprazole (CAS 108785-69-9): A Serotonin Antagonist Reuptake Inhibitor (SARI) for CNS Research


Lorpiprazole (CAS 108785-69-9, brand name Normarex) is a marketed anxiolytic drug belonging to the phenylpiperazine class [1]. It is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI), a mechanism it shares with trazodone, nefazodone, and etoperidone [1]. Uniquely, it is a piperazinyl-triazole derivative featuring a trifluoromethyl phenyl substituent, distinguishing its chemical scaffold from the triazolopyridine (trazodone) and other phenylpiperazine (nefazodone) structures within the class [2]. Its primary reported indication is for major depressive disorder and anxiety, and it is recognized in global approved drug classifications as both an antipsychotic and anxiolytic agent [3][4].

Why Lorpiprazole Cannot Be Simply Interchanged with Other Phenylpiperazine SARIs in Research Protocols


While lorpiprazole is categorized alongside trazodone, nefazodone, and etoperidone as a SARI, critical pharmacological differences preclude their direct interchangeability in research settings. These compounds diverge significantly in their pharmacokinetic profiles, active metabolites, and receptor binding fingerprints [1]. For example, the primary active metabolite of trazodone and nefazodone is m-chlorophenylpiperazine (mCPP), a non-selective serotonergic agent, whereas lorpiprazole is postulated to produce trifluoromethylphenylpiperazine (TFMPP), which possesses a distinct pharmacological profile [2]. Such differences can lead to divergent in vivo efficacy and side effect signatures, making lorpiprazole a uniquely valuable tool for studying specific SARI-mediated pathways without the confounding effects of mCPP [2]. The quantitative evidence below details these critical differentiators.

Quantitative Evidence for Differentiating Lorpiprazole from Closest SARI Analogs


Pharmacokinetic Half-Life Advantage for Once-Daily Dosing vs. Trazodone and Nefazodone

Lorpiprazole exhibits a significantly extended elimination half-life compared to key SARI analogs, a critical factor for designing in vivo studies with consistent drug exposure. The estimated half-life for lorpiprazole ranges from 11 to 23 hours, supporting once-daily dosing protocols [1]. In contrast, trazodone has a substantially shorter half-life of approximately 5 to 9 hours, and nefazodone's half-life is only 2 to 4 hours [2][3]. This extended exposure profile can simplify dosing schedules and reduce peak-trough fluctuations in animal models, which is a procurement-relevant consideration for longitudinal behavioral or neurochemical studies.

Pharmacokinetics Half-Life In Vivo Dosing

Unique Active Metabolite (TFMPP) Profile Versus mCPP-Producing Analogs

A key pharmacological distinction lies in the active metabolite generated by lorpiprazole. While trazodone, nefazodone, and etoperidone are metabolized to m-chlorophenylpiperazine (mCPP)—a non-selective serotonergic agonist/antagonist with its own complex pharmacology—lorpiprazole is suggested to produce trifluoromethylphenylpiperazine (TFMPP) as an active metabolite [1][2]. TFMPP is known to act primarily as a serotonin receptor agonist, contrasting with mCPP's broader receptor activity. This difference means in vivo results from lorpiprazole administration cannot be directly equated to those from mCPP-generating SARIs, as the net pharmacological effect is a composite of the parent drug and its unique metabolite.

Metabolism Active Metabolite mCPP TFMPP

Computational Binding Affinity Reference Standard for 5-HT1A Receptor

Lorpiprazole has been established as a reference SARI for in silico studies targeting the 5-HT1A receptor, providing a quantitative benchmark for virtual screening campaigns. In a comparative molecular docking study, lorpiprazole demonstrated an XP score of -6.512 kcal/mol and an MMGBSA binding energy of -62.788 kcal/mol against the 5-HT1A receptor [1]. This data serves as a validated baseline for identifying novel SARI candidates, as the study explicitly used lorpiprazole's scores to compare the performance of new β-carboline alkaloids, which achieved superior scores of -8.725 and -87.972 kcal/mol, respectively [1]. This provides a direct, quantitative framework for any lab evaluating novel 5-HT1A antagonists.

In Silico 5-HT1A Receptor Molecular Docking Reference Standard

Predicted Multi-Receptor Binding Profile Relative to Characterized SARIs

Lorpiprazole's predicted receptor interaction profile, based on its chemical structure, indicates a distinct polypharmacology within the SARI class. Database predictions suggest lorpiprazole interacts with dopamine D2 receptors (DRD2) with a high confidence score of 71.4%, in addition to its primary serotonergic targets [1]. This is a notable differentiation from the published binding profiles of established SARIs. For instance, a comparative binding affinity (Kd) table for etoperidone, nefazodone, and trazodone reveals varying affinities for D2 receptors: 2,300 nM, 910 nM, and 3,650 nM, respectively [2]. While the experimental Kd of lorpiprazole for D2 is not yet publicly available, its high predicted interaction probability suggests a potentially stronger dopaminergic component, a hypothesis that warrants further investigation and is a unique selling point for research use.

Receptor Binding Polypharmacology Class Comparison

Recommended Research Application Scenarios for Lorpiprazole (Normarex)


Longitudinal In Vivo Anxiety/Depression Models with Simplified Once-Daily Dosing

Based on its extended half-life of 11–23 hours, lorpiprazole is the superior choice over shorter-acting SARIs like trazodone (5–9 h) or nefazodone (2–4 h) for chronic behavioral studies in rodents [1]. A once-daily administration protocol minimizes handling stress and reduces circadian rhythm disruption, leading to more consistent pharmacokinetic coverage and higher quality behavioral data in models such as the elevated plus maze or forced swim test [1].

Isolating SARI Parent-Drug Pharmacology from mCPP-Mediated Confounds

In any study where the pharmacology of the active metabolite m-chlorophenylpiperazine (mCPP) is a confounding factor—common in research with trazodone or nefazodone—lorpiprazole serves as an essential control. Its distinct metabolic pathway, which yields TFMPP instead of mCPP, allows researchers to dissect the pharmacological effects of the parent SARI compound from those of the non-selective serotonergic metabolite mCPP, enabling cleaner mechanistic conclusions [2].

In Silico Drug Discovery: A Validated Benchmark for Virtual 5-HT1A Antagonist Screening

For computational chemistry laboratories conducting virtual screens for novel SARI candidates, lorpiprazole is a necessary procurement. Its published, quantitative docking benchmarks (XP Score: -6.512 kcal/mol, MMGBSA: -62.788 kcal/mol) against the human 5-HT1A receptor provides a validated reference point to gauge the performance of new chemical entities, ensuring that computational models are properly calibrated against a known SARI standard [3].

Investigating Dopaminergic Modulation within SARI Polypharmacology

For research groups exploring the role of dopamine D2 receptor modulation in the therapeutic or side effect profiles of antidepressants, lorpiprazole presents a unique investigative tool. Its high predicted probability of D2 interaction (71.4%), contrasted with the low D2 affinity of other SARIs (Kd > 900 nM), allows for the targeted study of how an enhanced dopaminergic component within a SARI scaffold affects neurochemistry and behavior [4].

Quote Request

Request a Quote for Lorpiprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.